4-Chloro-7-fluoro-5-nitroindoline-2,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoro-5-nitroindoline-2,3-dione typically involves the nitration of indoline-2,3-dione derivatives followed by halogenation. One common method includes the reaction of indoline-2,3-dione with nitric acid to introduce the nitro group at the 5-position. This is followed by chlorination and fluorination reactions to introduce the chloro and fluoro substituents at the 4- and 7-positions, respectively .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and halogenation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-fluoro-5-nitroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms (Cl and F) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indoline-2,3-dione derivatives.
Scientific Research Applications
4-Chloro-7-fluoro-5-nitroindoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-5-nitroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to target proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-fluoroindoline-2,3-dione
- 5-Nitroindoline-2,3-dione
- 4-Fluoro-5-nitroindoline-2,3-dione
Uniqueness
4-Chloro-7-fluoro-5-nitroindoline-2,3-dione is unique due to the presence of both chloro and fluoro substituents along with the nitro group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H2ClFN2O4 |
---|---|
Molecular Weight |
244.56 g/mol |
IUPAC Name |
4-chloro-7-fluoro-5-nitro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2ClFN2O4/c9-5-3(12(15)16)1-2(10)6-4(5)7(13)8(14)11-6/h1H,(H,11,13,14) |
InChI Key |
YOLBAEPPDPLXSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=C1F)NC(=O)C2=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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